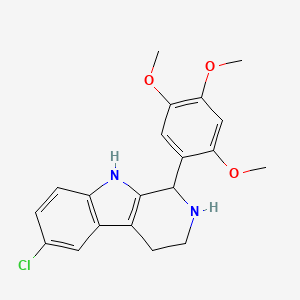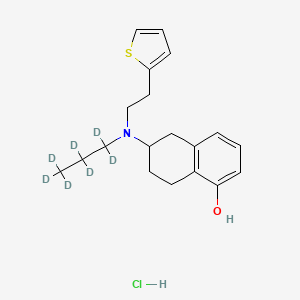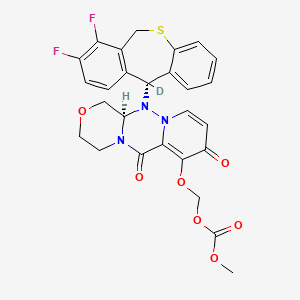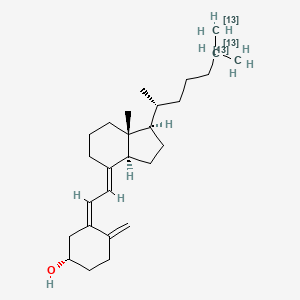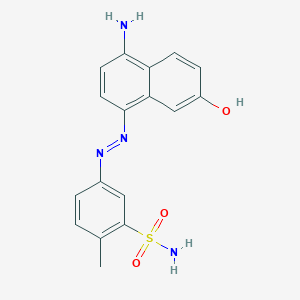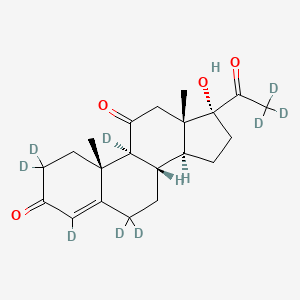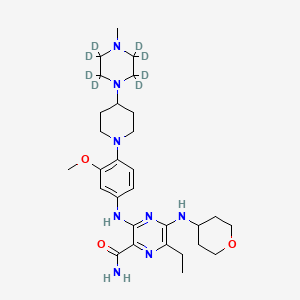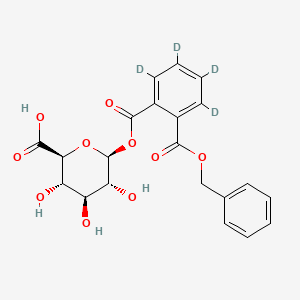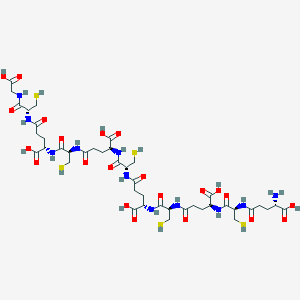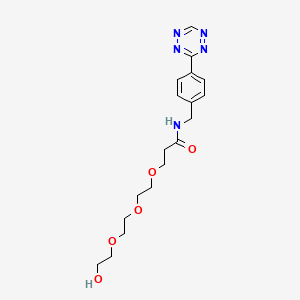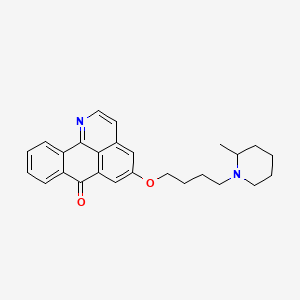![molecular formula C26H30ClN7O5 B12419818 2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate typically involves multiple steps, including the formation of the quinazoline core, the introduction of the chloro and amino groups, and the final coupling with the piperazine derivative. Common reagents used in these reactions include chlorinating agents, amines, and coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinazoline oxide, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential as an enzyme inhibitor or as a ligand for binding to specific proteins.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, it could interact with cellular receptors and modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other compounds with a quinazoline core, such as gefitinib or erlotinib.
Piperazine Derivatives: Compounds with a piperazine ring, such as piperazine citrate or piperazine adipate.
Uniqueness
What sets 2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate apart is its unique combination of functional groups and structural features, which could confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C26H30ClN7O5 |
|---|---|
Molecular Weight |
556.0 g/mol |
IUPAC Name |
2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C26H30ClN7O5/c1-14(2)25(36)38-13-39-26(37)34-9-8-33(12-15(34)3)24(35)23-28-19-7-6-17(27)10-18(19)22(30-23)29-21-11-20(31-32-21)16-4-5-16/h6-7,10-11,14-16H,4-5,8-9,12-13H2,1-3H3,(H2,28,29,30,31,32)/t15-/m1/s1 |
InChI Key |
BLTRTVBDRKHOKM-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OCOC(=O)C(C)C)C(=O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=NNC(=C4)C5CC5 |
Canonical SMILES |
CC1CN(CCN1C(=O)OCOC(=O)C(C)C)C(=O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=NNC(=C4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



